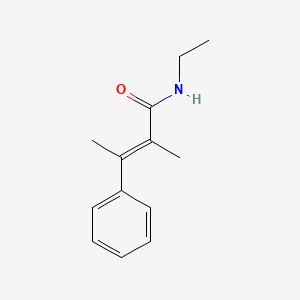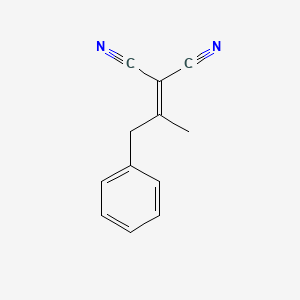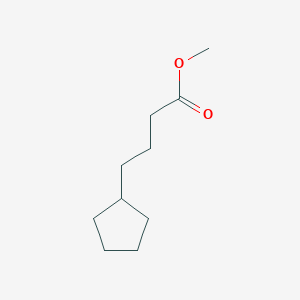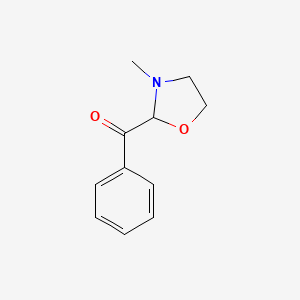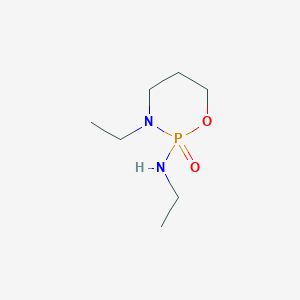
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one is a heterocyclic compound containing nitrogen, oxygen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of ethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxazaphosphinan ring. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting from readily available raw materials. The process includes the synthesis of intermediate compounds, followed by their conversion into the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one include other heterocyclic compounds containing nitrogen, oxygen, and phosphorus atoms, such as:
- 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester
- N-Ethyl-2-(ethylamino)-1,3,2lambda~5~-oxazaphosphinan-2-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the oxazaphosphinan ring, which imparts distinct chemical and biological properties. These properties make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
52463-54-4 |
|---|---|
Molecular Formula |
C7H17N2O2P |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
N,3-diethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H17N2O2P/c1-3-8-12(10)9(4-2)6-5-7-11-12/h3-7H2,1-2H3,(H,8,10) |
InChI Key |
KEVBKIJOYYNQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCNP1(=O)N(CCCO1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Butyl(dimethyl)silyl]propanoic acid](/img/structure/B14643439.png)
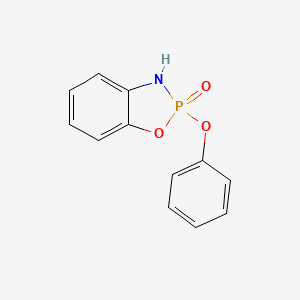
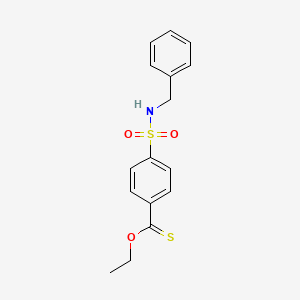

![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)


